molecular formula C25H24ClN5O B2603800 1-[4-(5-Chloro-2-methoxybenzyl)-1-piperazinyl]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile CAS No. 384796-22-9

1-[4-(5-Chloro-2-methoxybenzyl)-1-piperazinyl]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile

Cat. No.: B2603800
CAS No.: 384796-22-9
M. Wt: 445.95
InChI Key: DRWNZOWTYZFKHH-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(5-Chloro-2-methoxybenzyl)-1-piperazinyl]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile typically involves multiple steps, starting with the preparation of the benzimidazole core. Common methods include the condensation of o-phenylenediamine with various aldehydes or acids .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of automated reactors and stringent control of reaction conditions such as temperature, pressure, and pH .

Chemical Reactions Analysis

Types of Reactions

1-[4-(5-Chloro-2-methoxybenzyl)-1-piperazinyl]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce different alkyl or aryl groups .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-[4-(5-Chloro-2-methoxybenzyl)-1-piperazinyl]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, altering their activity and leading to various biological effects . The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 1-[4-(5-Chloro-2-methoxybenzyl)-1-piperazinyl]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile apart is its specific combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

1-[4-[(5-chloro-2-methoxyphenyl)methyl]piperazin-1-yl]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24ClN5O/c1-17-13-24(31-22-6-4-3-5-21(22)28-25(31)20(17)15-27)30-11-9-29(10-12-30)16-18-14-19(26)7-8-23(18)32-2/h3-8,13-14H,9-12,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRWNZOWTYZFKHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=NC3=CC=CC=C3N2C(=C1)N4CCN(CC4)CC5=C(C=CC(=C5)Cl)OC)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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